2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-5-3-4-9(6-12)8(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYJAQMANWJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its structural features, which include a piperidine ring and a chloro group. These characteristics suggest potential biological activities, particularly in drug development and therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is C11H20ClNO2, with a molecular weight of 219.71 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one |
| CAS Number | 2097995-47-4 |
| Molecular Weight | 219.71 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety enhances binding affinity to enzymes and receptors, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit:
Inhibitory Effects on PI3K Pathway
A significant area of research focuses on the inhibition of Class I PI3K enzymes by this compound. Class I PI3K is crucial in various cellular processes, including growth and proliferation. Inhibitors targeting this pathway are being investigated for their potential in treating cancers such as chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential inhibition of bacterial growth |
| Antiviral | Limited studies suggesting efficacy against viral pathogens |
| PI3K Inhibition | Promising results in cancer models, particularly CLL and ALL |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated that the compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Research
Research published in Blood highlighted the role of Class I PI3K inhibitors in cancer therapy. Compounds similar to this compound demonstrated significant anti-tumor activity by selectively inhibiting PI3K isoforms involved in tumorigenesis . This positions the compound as a candidate for further investigation in oncology.
Comparison with Similar Compounds
The compound belongs to a broader class of piperidin-1-yl propan-1-one derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogues
a. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone ()
- Structure : Piperidine ring substituted with 3,3-dimethyl and 2,6-diphenyl groups.
- Key Differences : Bulky aromatic (phenyl) and alkyl (dimethyl) substituents reduce conformational flexibility compared to the hydroxyethyl group in the target compound.
- Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The diphenyl groups could improve binding to hydrophobic enzyme pockets, as seen in some alkaloids .
b. 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one ()
- Structure : Piperazine ring (instead of piperidine) with a 4-ethyl substituent.
- The ethyl group enhances lipophilicity.
- Implications : Piperazine derivatives are common in CNS drugs due to improved blood-brain barrier penetration. The target compound’s hydroxyethyl group may favor polar interactions over piperazine’s basicity .
c. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ()
- Structure : Tetrazole ring replaces the hydroxyethyl group.
- Key Differences : Tetrazole is a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capacity.
Physicochemical and Pharmacological Properties
*Estimated based on molecular formula (C₁₁H₁₉ClNO₂).
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the piperidine ring at the 3-position with a hydroxyethyl group.
- Introduction of the 2-chloro-1-propanone moiety at the nitrogen atom of piperidine.
This requires careful control of reaction conditions to avoid side reactions such as over-chlorination or unwanted substitutions.
Stepwise Preparation Approach
| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Hydroxyethylation of Piperidine | Reaction of piperidine with acetaldehyde or hydroxyethyl halide under basic conditions | Selective substitution at 3-position | 70-80 |
| 2 | Acylation with 2-chloropropanoyl chloride | Reaction of hydroxyethylpiperidine intermediate with 2-chloropropanoyl chloride in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) | Formation of amide bond at N-position | 65-75 |
Note: The exact regioselectivity for hydroxyethylation at the 3-position can be influenced by reaction temperature and choice of base.
Representative Example from Literature
Hydroxyethylation: Piperidine is reacted with acetaldehyde in the presence of a mild base (e.g., sodium bicarbonate) at room temperature to afford 3-(1-hydroxyethyl)piperidine.
Acylation: The resulting hydroxyethylpiperidine is then treated with 2-chloropropanoyl chloride at 0-5 °C in dichloromethane with triethylamine as a base to neutralize HCl formed, yielding 2-chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one.
This method is supported by analogous procedures in related piperidine derivatives preparation documented in patent literature and peer-reviewed synthesis reports.
Reaction Conditions and Optimization
| Parameter | Optimal Range/Condition | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, Methanol | Good solubility and reaction rate |
| Temperature | 0–5 °C (acylation), RT (hydroxyethylation) | Controls regioselectivity and yield |
| Base | Triethylamine, Sodium bicarbonate | Neutralizes acid, promotes substitution |
| Reaction Time | 2–6 hours | Ensures complete conversion |
| Purification | Column chromatography (chloroform/methanol) | High purity product isolation |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for hydroxyethyl group (-CH-OH at ~3.5-4.0 ppm), piperidine ring protons, and chloro-substituted carbonyl carbon (~170-180 ppm in 13C NMR).
- Mass Spectrometry: Molecular ion peak consistent with 219.71 g/mol.
- HPLC Purity: Typically >95% after purification.
- Melting Point: Consistent with literature values for the pure compound.
Research Findings and Challenges
- Selective hydroxyethylation at the 3-position of piperidine is crucial; competing substitution at other positions can reduce yield.
- The presence of the chloro substituent on the propanone moiety requires anhydrous conditions to prevent hydrolysis.
- Mild bases and low temperatures during acylation minimize side reactions such as polymerization or decomposition.
- Alternative methods such as direct nucleophilic substitution of 2-chloropropanone with hydroxyethylpiperidine have been explored but often give lower yields due to competing side reactions.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Piperidine + Acetaldehyde | NaHCO3, RT; then 2-chloropropanoyl chloride, Et3N, 0–5 °C | 65-75 | High regioselectivity, moderate yield | Requires careful temperature control |
| 2 | 3-(1-hydroxyethyl)piperidine + 2-chloropropanoyl chloride | DCM solvent, triethylamine, low temp | 70-80 | Good purity, straightforward | Sensitive to moisture |
| 3 | Direct substitution on 2-chloropropanone | Hydroxyethylpiperidine, mild base | 50-60 | Simpler one-step | Lower yield, side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
